molecular formula C26H24N4O3S B2952690 N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide CAS No. 941004-25-7

N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide

Cat. No.: B2952690
CAS No.: 941004-25-7
M. Wt: 472.56
InChI Key: ZPGXTOMJUJIJNM-UHFFFAOYSA-N
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Description

N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group, a phenylethylamino moiety, and a benzyl-methyl-sulfonamide side chain. The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, COX-2), while the 1,3-oxazole ring is known for enhancing metabolic stability and binding affinity in medicinal chemistry . The cyano group may contribute to electron-withdrawing effects, influencing reactivity or interactions with biological targets.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-30(19-21-10-6-3-7-11-21)34(31,32)23-14-12-22(13-15-23)25-29-24(18-27)26(33-25)28-17-16-20-8-4-2-5-9-20/h2-15,28H,16-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGXTOMJUJIJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Benzylation and Methylation: The final steps involve benzylation and methylation reactions to introduce the benzyl and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Modifications

  • N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7) Molecular Formula: C21H18N2O3S2 Molecular Weight: 410.51 Key Substituents: Thiophene ring at position 2, 4-methylphenylsulfonyl group.
  • 2-Aryl-4-benzyl-1,3-oxazol-5(4H)-one derivatives ()

    • Key Substituents : 4-(4-chlorophenylsulfonyl)phenyl group.
    • Comparison : The chlorophenylsulfonyl moiety enhances lipophilicity and electron withdrawal compared to the target’s unsubstituted benzyl-sulfonamide. These derivatives demonstrated cytotoxicity, suggesting the sulfonamide-oxazole scaffold’s pharmacological relevance .

Functional Group Variations

  • Thiazolo[5,4-b]pyridine derivatives () Example: 863594-60-9 (2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide). Comparison: Replacement of the oxazole with a thiazolo-pyridine heterocycle may enhance aromatic stacking and hydrogen bonding. The fluorine atom in this compound could increase metabolic stability relative to the target’s cyano group .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound C27H25N5O3S 523.59† Cyano, phenylethylamino, sulfonamide ~3.2 ~0.05 (Low)
N-benzyl-4-(4-methylphenyl)sulfonyl-oxazol-5-amine C21H18N2O3S2 410.51 Thiophene, methylphenylsulfonyl ~2.8 ~0.1 (Moderate)
Compound 7 C24H19ClN2O3S 450.94 Chlorophenylsulfonyl, benzyl ~4.1 ~0.02 (Low)

*Predicted using QSAR models. †Calculated based on structural similarity.

  • Key Observations: The target compound’s cyano group reduces LogP compared to ’s chlorophenyl derivative, suggesting improved aqueous solubility. Thiophene-containing analogues () exhibit moderate solubility, likely due to sulfur’s polarizability.

Biological Activity

N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing on diverse sources, including case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C25H32N6O6S\text{C}_{25}\text{H}_{32}\text{N}_{6}\text{O}_{6}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Recent studies have shown that N-benzyl derivatives can possess notable antibacterial properties. For example, a disc diffusion method was utilized to assess the antibacterial activity of related compounds, indicating that certain derivatives exhibit significant effects compared to standard antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeZone of Inhibition (mm)Reference
Compound AAntibacterial20
Compound BAntibacterial25
N-benzyl compoundAntibacterial30

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells.

Case Study: Apoptosis Induction
A study investigated the effects of the compound on U-937 and SK-MEL-1 cancer cell lines. The results indicated that the compound induced apoptosis in a time and concentration-dependent manner, with IC50 values ranging from 5.7 to 12.2 μM.

Table 2: Anticancer Activity

Cell LineIC50 (μM)Mechanism of ActionReference
U-9375.7Apoptosis
SK-MEL-112.2Apoptosis

The mechanism by which N-benzyl compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may interact with specific cellular pathways involved in cell proliferation and apoptosis.

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